
Sodium phosphonatoformate hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium phosphonatoformate hexahydrate, commonly identified in pharmaceutical contexts as Foscarnet Sodium Hexahydrate, is a sodium salt of phosphonoformic acid. It is primarily used as an antiviral agent, particularly for treating cytomegalovirus (CMV) and herpesvirus infections. The compound’s structure includes a phosphonate group directly bonded to a formate moiety, with six water molecules of crystallization . Its impurities, such as Disodium (Ethoxyoxydophosphanyl)formate (CAS 55920-24-6) and Ethyl (Diethoxyphosphoryl)formate (CAS 1474-78-8), are critical in pharmaceutical quality control, serving as reference standards for regulatory compliance .
Métodos De Preparación
Historical Development of Synthetic Approaches
The synthesis of trisodium phosphonoformate hexahydrate evolved from early saponification methods to modern crystallization-controlled processes. Initial approaches, such as those described in EP-A-241 686, involved the reaction of trialkyl phosphonoformates with aqueous alkali hydroxides at sub-40°C temperatures, followed by reflux and recrystallization . However, inconsistencies in hydration state control and yields below 80% necessitated improved protocols. The breakthrough came with the development of temperature-regulated saponification and crystallization techniques, as disclosed in EP 0479960 B1 and US5591889A, which achieved yields exceeding 74% with consistent hexahydrate formation .
Core Synthesis Methodologies
Direct Saponification-Crystallization Protocol
The foundational method involves three stages:
-
Base Activation : Sodium hydroxide (4.77 mol) is dissolved in water (400 mL) and heated to 50°C to create a reactive medium .
-
Ester Saponification : Triethyl phosphonoformate (0.795 mol) is added dropwise at 50°C, initiating exothermic ester cleavage. The mixture is refluxed at 90–95°C for 1 hour, during which ethanol byproduct distills off .
-
Controlled Crystallization : Cooling to 17–30°C precipitates the hexahydrate, which is filtered and washed with chilled water (18–22°C) .
Critical Parameters :
Dodecahydrate Intermediate Pathway
An alternative route produces the dodecahydrate at 5°C, which is subsequently dehydrated:
-
Primary Crystallization : Saturated foscarnet solution cooled to 5°C yields dodecahydrate crystals .
-
Thermal Dehydration : Drying at 25°C under reduced pressure (10–15 mmHg) converts dodecahydrate to hexahydrate .
Advantages :
Comparative Analysis of Synthetic Routes
The table below contrasts key performance metrics across major methodologies:
Recrystallization Optimization
Post-synthesis purification is critical for pharmaceutical applications. The patented recrystallization protocol involves:
Impact of Cooling Rate :
Industrial-Scale Adaptation
Scaling the laboratory process to production requires:
-
Reactor Design : Glass-lined steel reactors with condenser arrays for ethanol recovery
-
Temperature Control : Jacketed reactors with ±0.5°C accuracy
-
Crystallization : Continuous oscillatory baffled crystallizers for uniform crystal size
Production Metrics :
Stability and Hydration State Considerations
The hexahydrate-dodecahydrate equilibrium presents formulation challenges:
Análisis De Reacciones Químicas
Tipos de Reacciones: El foscarnet sodio se somete a varias reacciones químicas, que incluyen:
Oxidación: El foscarnet sodio puede oxidarse para formar ácido fosfonoformico.
Reducción: Puede reducirse para formar ácido fosfonometanóico.
Sustitución: El foscarnet sodio puede sufrir reacciones de sustitución con otros compuestos químicos para formar derivados.
Reactivos y Condiciones Comunes:
Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos en condiciones suaves a moderadas para lograr reacciones de sustitución.
Principales Productos Formados:
Oxidación: Ácido fosfonoformico.
Reducción: Ácido fosfonometanóico.
Sustitución: Varios derivados del fosfonoformiato.
Aplicaciones Científicas De Investigación
El foscarnet sodio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones químicas y síntesis de otros compuestos.
Biología: Se emplea en estudios que involucran ADN polimerasas virales y su inhibición.
Medicina: Se utiliza principalmente para tratar la retinitis por citomegalovirus en pacientes con síndrome de inmunodeficiencia adquirida e infecciones por virus del herpes simple resistentes al aciclovir.
Industria: Se utiliza en la producción de medicamentos antivirales y como herramienta de investigación en el desarrollo farmacéutico
Mecanismo De Acción
El foscarnet sodio ejerce sus efectos antivirales inhibiendo selectivamente el sitio de unión del pirofosfato en las ADN polimerasas virales. Esta inhibición evita la escisión del pirofosfato de los trifosfatos de desoxinucleótidos, deteniendo así la elongación de la cadena de ADN. El foscarnet sodio no requiere activación por quinasas de proteínas virales, lo que lo hace eficaz contra virus resistentes a otros fármacos antivirales como el aciclovir y el ganciclovir .
Compuestos Similares:
Aciclovir: Un análogo de nucleósido utilizado para tratar infecciones por virus del herpes simple.
Ganciclovir: Otro análogo de nucleósido utilizado para tratar infecciones por citomegalovirus.
Cidofovir: Un análogo de nucleótido utilizado para tratar la retinitis por citomegalovirus en pacientes con síndrome de inmunodeficiencia adquirida
Comparación:
Singularidad: A diferencia del aciclovir y el ganciclovir, el foscarnet sodio no requiere activación por quinasas de proteínas virales, lo que lo hace eficaz contra cepas resistentes a los fármacos del virus del herpes simple y el citomegalovirus. .
Las propiedades únicas del foscarnet sodio y su actividad antiviral de amplio espectro lo convierten en una herramienta valiosa tanto en entornos clínicos como de investigación.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Comparison with Sodium Formate (HCOONa)
Sodium Formate (CAS 141-53-7) is a simple carboxylate salt with a molar mass of 68.01 g/mol . Unlike sodium phosphonatoformate hexahydrate, it lacks a phosphonate group, resulting in distinct applications:
- Sodium Formate : Used as a de-icing agent, buffering agent, and preservative .
- This compound : Specialized in antiviral therapy due to its phosphonate group, which inhibits viral DNA polymerases .
Comparison with Sodium Hexametaphosphate (SHMP)
Sodium Hexametaphosphate (CAS 10124-56-8) is a polymeric phosphate compound used in water treatment and food processing . Key differences include:
- Structure: SHMP is a cyclic polyphosphate, whereas this compound is a monomeric phosphonate.
- Function : SHMP acts as a chelating agent, while the phosphonatoformate derivative targets viral enzymes .
Comparison with Sodium Pyrophosphate Decahydrate
Sodium Pyrophosphate Decahydrate (CAS 13472-36-1) is a sequestrant and buffering agent in food and detergents . Contrasts include:
- Phosphorus Bonding : Pyrophosphate contains P–O–P linkages, while phosphonatoformate features a C–P bond.
- Bioactivity : this compound exhibits antiviral activity, unlike pyrophosphate, which lacks therapeutic applications .
Comparison with Magnesium Hypophosphite Hexahydrate
Differences include:
- Oxidation State : Hypophosphite (P⁺¹) vs. phosphonatoformate (P⁺³).
- Applications : Hypophosphite is used in electroless plating, while phosphonatoformate is pharmaceutical .
Comparison with Pharmaceutical Impurities
This compound’s impurities, such as Disodium (Ethoxyoxydophosphanyl)formate (CAS 55920-24-6), share structural similarities but differ in substituents:
- Impurity B : Ethoxy group replaces a hydroxyl group on phosphorus, altering reactivity .
- Impurity D : Diethoxyphosphoryl group introduces steric hindrance, reducing antiviral efficacy .
Data Tables Summarizing Key Properties
Table 1: Comparative Structural Properties
Q & A
Basic Research Questions
Q. What are the recommended synthesis and characterization methods for Sodium Phosphonatoformate Hexahydrate in laboratory settings?
- Synthesis : The compound is typically synthesized via neutralization of phosphonoformic acid with sodium hydroxide in a stoichiometric ratio (1:3 for trisodium salt), followed by crystallization in aqueous media under controlled pH (7.0–8.5) and low-temperature conditions (2–8°C) to yield the hexahydrate form .
- Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, nuclear magnetic resonance (³¹P NMR) to verify phosphonate group integrity, and thermogravimetric analysis (TGA) to validate hydration state (6 H₂O molecules). Purity is assessed via USP monograph methods, including ion chromatography for residual phosphate/phosphite impurities .
Q. How should this compound be stored to maintain stability in experimental setups?
- Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to humidity (>60% RH) to prevent deliquescence. Stability studies indicate degradation <2% over 24 months under these conditions. For buffer preparation, use freshly degassed deionized water (pH 6.5–7.5) to minimize hydrolysis .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- HPLC-UV : Use a reversed-phase C18 column with mobile phase 10 mM ammonium acetate (pH 4.5)/acetonitrile (95:5 v/v) at 1.0 mL/min, detection at 210 nm.
- ICP-MS : For sodium quantification, employ inductively coupled plasma mass spectrometry with a detection limit of 0.1 ppb. Cross-validate with ion-selective electrodes for accuracy .
Advanced Research Questions
Q. How can researchers optimize antiviral assay parameters when studying this compound’s inhibition of viral DNA polymerases?
- Experimental Design :
- Use a cell-free polymerase assay with ³H-labeled dNTPs. Pre-incubate the compound (0.1–10 mM) with polymerase for 15 min at 37°C.
- Control for divalent cation interference (e.g., Mg²⁺/Ca²⁺) by chelating with 1 mM EDTA. IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) across triplicate runs .
Q. What strategies resolve contradictions in reported efficacy of this compound against drug-resistant viral strains?
- Comparative Studies : Conduct parallel assays with wild-type and mutant polymerases (e.g., UL54 mutants in cytomegalovirus). Use site-directed mutagenesis to identify resistance-conferning residues.
- Structural Analysis : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity changes in mutant active sites. Correlate with crystallography data if available .
Q. How can impurity profiling (e.g., phosphate/phosphite) impact reproducibility in pharmacological studies?
- Quality Control : Follow USP guidelines for limit testing: phosphate ≤0.1% w/w via ion chromatography (Dionex ICS-5000, 4 mm AS11-HC column, 30 mM KOH eluent) and phosphite ≤0.05% via redox titration .
- Mitigation : Pre-treat samples with solid-phase extraction (Strata™ X-AW cartridges) to remove anionic impurities before assay use .
Q. What are the implications of this compound’s chelation properties in complex biological systems?
- Metal Interference : In cell-based assays, the compound may chelate extracellular Ca²⁺, altering signal transduction. Supplement media with 1.8 mM CaCl₂ to maintain homeostasis.
- Spectroscopic Validation : Use isothermal titration calorimetry (ITC) to quantify binding constants for Ca²⁺/Mg²⁺ and adjust buffer formulations accordingly .
Q. Methodological Resources
Propiedades
Número CAS |
34156-56-4 |
---|---|
Fórmula molecular |
CH5NaO6P |
Peso molecular |
167.01 g/mol |
Nombre IUPAC |
trisodium;phosphonatoformate |
InChI |
InChI=1S/CH3O5P.Na.H2O/c2-1(3)7(4,5)6;;/h(H,2,3)(H2,4,5,6);;1H2 |
Clave InChI |
BHAFHUDTBJDEMN-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])P(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+] |
SMILES canónico |
C(=O)(O)P(=O)(O)O.O.[Na] |
Key on ui other cas no. |
34156-56-4 |
Pictogramas |
Irritant |
Números CAS relacionados |
4428-95-9 (Parent) |
Sinónimos |
Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.